Albuterol Dimer

Vue d'ensemble

Description

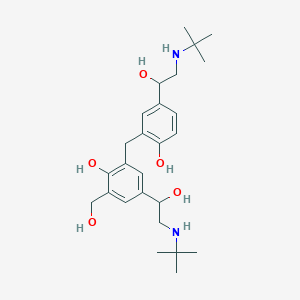

Albuterol Dimer is a useful research compound. Its molecular formula is C26H40N2O5 and its molecular weight is 460.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Albuterol Dimer, also known as Salbutamol Dimer, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the smooth muscle cells lining the bronchial passages. The beta-2 adrenergic receptors play a crucial role in regulating bronchial muscle tone and lung secretions .

Mode of Action

This compound acts as an agonist at the beta-2 adrenergic receptors . It binds to these receptors and activates them, mimicking the action of the body’s natural neurotransmitters, adrenaline, and noradrenaline. This activation leads to a cascade of biochemical reactions that result in the relaxation of the smooth muscles in the airways . This action helps to open up the airways and improve airflow, thereby alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the production of cyclic adenosine monophosphate (cAMP) is triggered . The increase in cAMP levels leads to the relaxation of bronchial smooth muscles and inhibition of release of mediators of immediate hypersensitivity from cells, especially mast cells . This process ultimately results in the dilation of the bronchial passages .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, this compound is rapidly absorbed into the systemic circulation . It is metabolized in the liver to an inactive sulfate . The majority of the drug is excreted in the urine, with a smaller amount excreted in the feces . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours .

Result of Action

The primary result of this compound’s action is the relaxation of airway smooth muscle , leading to bronchodilation . This helps to alleviate symptoms such as wheezing, shortness of breath, and chest tightness in conditions like asthma and COPD . It also prevents exercise-induced bronchospasms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact the drug’s efficacy and stability . It’s also worth noting that the drug’s effectiveness can be affected by the proper use of the inhaler device, as incorrect use can lead to reduced drug delivery to the lungs .

Analyse Biochimique

Biochemical Properties

It is known that Albuterol, the parent compound, interacts with beta-2 adrenergic receptors, which are proteins located in the lungs . The interaction between Albuterol and these receptors leads to bronchodilation, helping to alleviate symptoms of conditions like asthma

Cellular Effects

Studies on Albuterol have shown that it can decrease immune responses, particularly the activity of T cells . It also appears to influence gene expression and cellular metabolism

Molecular Mechanism

Albuterol, its parent compound, works by binding to beta-2 adrenergic receptors, leading to a cascade of events that result in the relaxation of smooth muscle in the airways . Whether Albuterol Dimer shares this mechanism of action is currently unclear.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Albuterol have shown that it can effectively reduce bronchospasm in horses when administered at a dosage of 500 mcg every 2 hours . It would be interesting to investigate if this compound has similar dosage-dependent effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that ATP-binding cassette transporters (ABCT) play a crucial role in the metabolism of glucose and lipid, and Albuterol has been suggested to influence these pathways

Transport and Distribution

It is known that ABC transporters play a significant role in the transport and distribution of various molecules, including Albuterol, across cellular membranes . It is plausible that similar transporters may be involved in the transport of this compound.

Subcellular Localization

Abc transporters, which are known to interact with Albuterol, are typically found in the cell membrane and in intracellular membranes such as lysosomes, mitochondria, or the endoplasmic reticulum . It would be interesting to investigate if this compound shares a similar subcellular localization.

Activité Biologique

Albuterol dimer, a compound derived from the beta-2 adrenergic agonist albuterol, has garnered attention in pharmacological research due to its potential therapeutic applications and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on immune responses, and relevant case studies.

- Molecular Formula : C26H40N2O5

- Molecular Weight : 460.61 g/mol

- CAS Number : 147663-30-7

This compound is characterized by its structural complexity, which includes two albuterol molecules linked together. This modification may enhance its pharmacological properties compared to the monomeric form.

Albuterol primarily functions as a selective agonist for the beta-2 adrenergic receptors, leading to bronchodilation and relaxation of smooth muscle in the airways. The activation of these receptors stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which subsequently inhibits myosin phosphorylation and reduces intracellular calcium levels, resulting in smooth muscle relaxation .

Comparison of Albuterol Isomers

Research indicates that the (R)-enantiomer of albuterol exhibits stronger biological activity than the (S)-enantiomer. The (R)-albuterol is associated with significant anti-inflammatory effects and improved bronchodilation, while (S)-albuterol may lead to airway hyperresponsiveness .

Immune Response Modulation

Studies have demonstrated that this compound can influence immune responses, particularly in activated T cells. The administration of (R)-albuterol has been shown to decrease levels of inflammatory cytokines such as IL-2 and IL-13 in activated splenocytes. This suggests a potential role for this compound in modulating immune responses in allergic conditions .

Table 1: Effects of Albuterol Isomers on Cytokine Levels

| Cytokine | Control (PBS) | (R)-Albuterol | (S)-Albuterol |

|---|---|---|---|

| IL-2 | High | Low | No Change |

| IL-13 | High | Low | No Change |

Case Studies

- Asthma Management : A clinical study evaluated the efficacy of albuterol/budesonide combinations versus albuterol alone in patients with moderate-to-severe asthma. Results indicated that the combination therapy significantly reduced severe exacerbation rates compared to albuterol monotherapy, highlighting the potential for enhanced therapeutic strategies involving albuterol derivatives .

- Inflammatory Responses : In a murine model, administration of (R)-albuterol resulted in decreased eosinophilia and total serum IgE levels following allergen exposure. These findings suggest that this compound may be beneficial in managing allergic inflammation .

Applications De Recherche Scientifique

Pharmacological Applications

Bronchodilation Enhancement

Albuterol Dimer may enhance bronchodilation effects compared to its monomeric form. Research indicates that dimerization can influence the pharmacokinetics and pharmacodynamics of β2-adrenergic agonists. The dimer may exhibit prolonged action or increased potency, making it a candidate for improved therapeutic formulations for patients with chronic obstructive pulmonary disease (COPD) or severe asthma exacerbations .

Combination Therapy

Recent studies have explored the efficacy of combining this compound with other agents like dornase alfa in nebulized treatments for critically ill patients. A case series showed that co-administration improved oxygenation and reduced inflammatory markers in mechanically ventilated patients with COVID-19 . This suggests that this compound could be integrated into combination therapies to optimize respiratory treatments.

Toxicological Studies

Environmental Impact

Albuterol and its derivatives, including the dimer, have been detected in aquatic environments, raising concerns about their ecological impact. Studies have shown that residues can affect aquatic life, necessitating research into the environmental fate of this compound . Understanding its degradation pathways and toxicity in non-target organisms is essential for assessing risk.

Adverse Effects

There is ongoing research into the potential adverse effects associated with the use of this compound. For instance, studies have indicated that certain formulations containing preservatives can lead to airway constriction rather than relief . Investigating these effects is crucial for ensuring patient safety and optimizing drug formulations.

Clinical Case Studies

Case Study: COVID-19 Patients

A clinical study involving five patients treated with nebulized dornase alfa and this compound demonstrated significant improvements in respiratory function. The fraction of inspired oxygen requirements decreased notably after treatment, indicating effective bronchodilation and anti-inflammatory action . This case highlights the potential of this compound in acute respiratory distress scenarios.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Fraction of Inspired Oxygen | 100% | 80% |

| C-reactive Protein (CRP) | 14.14 mg/dL | 2.41 mg/dL |

| Ferritin | 12,281 ng/mL | 5,453 ng/mL |

Analyse Des Réactions Chimiques

Oxidation Reactions

Primary Pathway :

Albuterol dimer undergoes oxidation predominantly at its phenolic hydroxyl group, forming a carbon-carbon linked dimer via radical intermediates. Electrochemical studies demonstrate:

Mechanistic Insights :

-

Radical recombination dominates in neutral/basic conditions, producing stable C-C dimers.

-

Under acidic conditions, competitive pathways yield ether-linked polymers .

Reduction Reactions

Key Reductive Pathways :

Synthetic Relevance :

Reduction is critical in impurity profiling, as residual dimer in albuterol formulations may reversibly generate active monomer under physiological conditions .

Stability and Degradation

Hydrolytic Degradation :

| Condition | Half-Life | Major Products |

|---|---|---|

| pH 1.2 (gastric) | 48 hrs | Monomeric albuterol, hydroxylated derivatives |

| pH 7.4 (physiological) | >72 hrs | Stable dimer with <5% degradation |

Thermal Stability :

Comparative Reactivity Table

Research Implications

-

Pharmaceutical : Dimer formation in albuterol formulations correlates with reduced bronchodilatory efficacy, necessitating strict control during synthesis .

-

Analytical Chemistry : Electrochemical sensors exploiting dimer-specific oxidation peaks enable selective detection in biological matrices .

-

Toxicology : Peroxidase-generated dimer metabolites exhibit pro-inflammatory effects in in vitro T-cell models, warranting further safety studies .

This synthesis highlights the dimer’s unique reactivity profile, emphasizing its pharmaceutical relevance and the need for advanced analytical methods to monitor its behavior in complex matrices.

Propriétés

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O5/c1-25(2,3)27-13-22(31)16-7-8-21(30)17(9-16)10-19-11-18(12-20(15-29)24(19)33)23(32)14-28-26(4,5)6/h7-9,11-12,22-23,27-33H,10,13-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPUUFMIIQKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C(CNC(C)(C)C)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149222-15-1 | |

| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149222151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1,1-Dimethylethyl)amino]-1-[3-[[5-[2-[(1,1dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxy-5-(hydroxymethyl)phenyl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZYL)-6-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9236738J4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the main focus of the research paper "Synthesis of a salbutamol dimer"?

A1: The paper focuses on describing the synthetic procedure used to create a dimer of the drug salbutamol, specifically 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol. []

Q2: Does the paper discuss the pharmacological properties of the synthesized salbutamol dimer?

A2: No, the paper does not provide any information on the pharmacological properties, such as target interaction, activity, or toxicity of the synthesized salbutamol dimer. It primarily focuses on the chemical synthesis aspect. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.